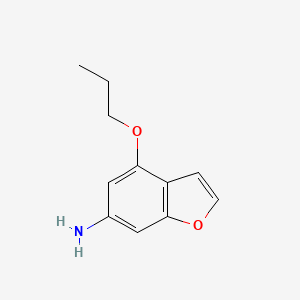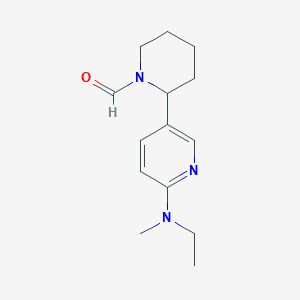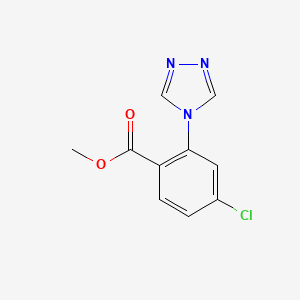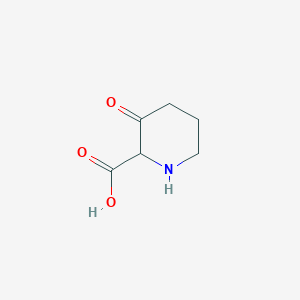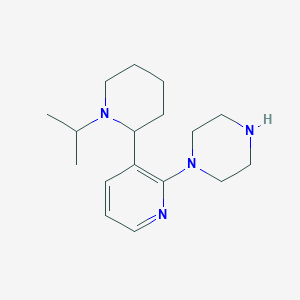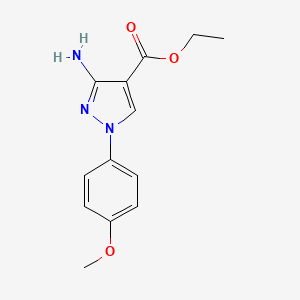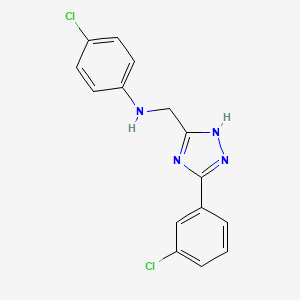
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also contains two chlorine atoms attached to different phenyl rings. Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common synthetic route starts with the preparation of 3-chlorophenylhydrazine, which is then reacted with formic acid to form 3-chlorophenyl-1H-1,2,4-triazole. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chloroaniline to yield the final product.
-
Preparation of 3-chlorophenylhydrazine
- React 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.
- Reaction conditions: Reflux, ethanol as solvent.
-
Formation of 3-chlorophenyl-1H-1,2,4-triazole
- React 3-chlorophenylhydrazine with formic acid.
- Reaction conditions: Reflux, formic acid as solvent.
-
Nucleophilic substitution with 4-chloroaniline
- React 3-chlorophenyl-1H-1,2,4-triazole with 4-chloroaniline.
- Reaction conditions: Reflux, ethanol as solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.
Biology: Studied for its potential antifungal, antibacterial, and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
3-Chlorophenyl-1H-1,2,4-triazole: An intermediate in the synthesis of the target compound.
4-Chloroaniline: A precursor used in the synthesis of the target compound.
Uniqueness
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both chlorine atoms and the triazole ring, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H12Cl2N4 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
4-chloro-N-[[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H12Cl2N4/c16-11-4-6-13(7-5-11)18-9-14-19-15(21-20-14)10-2-1-3-12(17)8-10/h1-8,18H,9H2,(H,19,20,21) |
Clave InChI |
NTBJCIMDDHPRCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CNC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


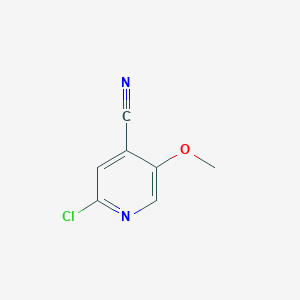
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)


